molecular formula C16H18ClN3O3S2 B2470201 4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperazine-1-carbothioamide CAS No. 701924-62-1

4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperazine-1-carbothioamide

Cat. No. B2470201
CAS RN: 701924-62-1
M. Wt: 399.91
InChI Key: XWLQYIAABSEIQV-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperazine-1-carbothioamide, also known as CFM-2, is a synthetic compound that has gained attention in scientific research due to its potential applications as a tool for studying the nervous system. CFM-2 has been shown to selectively block certain types of ion channels in neurons, which can provide insights into the mechanisms underlying neurological disorders.

Mechanism of Action

4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperazine-1-carbothioamide works by binding to the pore region of voltage-gated sodium channels, which prevents the influx of sodium ions into the neuron. This results in a decrease in the amplitude and frequency of action potentials, which can have downstream effects on neuronal activity.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperazine-1-carbothioamide has been shown to have selective effects on voltage-gated sodium channels, which are important for the propagation of action potentials in neurons. By blocking these channels, 4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperazine-1-carbothioamide can alter neuronal activity and potentially have downstream effects on behavior and physiology.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperazine-1-carbothioamide in lab experiments is its selectivity for voltage-gated sodium channels, which allows for precise manipulation of neuronal activity. However, one limitation is that 4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperazine-1-carbothioamide may have off-target effects on other ion channels or receptors, which could confound experimental results.

Future Directions

There are several potential future directions for research involving 4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperazine-1-carbothioamide. One area of interest is the development of more selective compounds that can target specific subtypes of voltage-gated sodium channels. Another area of interest is the use of 4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperazine-1-carbothioamide in animal models of neurological disorders to study the effects on behavior and physiology. Additionally, researchers could investigate the potential therapeutic applications of 4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperazine-1-carbothioamide for the treatment of neurological disorders.

Synthesis Methods

4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperazine-1-carbothioamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of furan-2-ylmethylamine with 4-(4-chlorophenyl)sulfonyl chloride in the presence of a base such as triethylamine. This yields the intermediate compound 4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)amine, which is then reacted with piperazine-1-carbothioamide in the presence of a reducing agent such as sodium borohydride. This yields the final product, 4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperazine-1-carbothioamide.

Scientific Research Applications

4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperazine-1-carbothioamide has been used in scientific research to study the function of ion channels in neurons. Specifically, 4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperazine-1-carbothioamide has been shown to selectively block voltage-gated sodium channels, which are important for the propagation of action potentials in neurons. By blocking these channels, researchers can study the effects on neuronal activity and potentially gain insights into the mechanisms underlying neurological disorders such as epilepsy and chronic pain.

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S2/c17-13-3-5-15(6-4-13)25(21,22)20-9-7-19(8-10-20)16(24)18-12-14-2-1-11-23-14/h1-6,11H,7-10,12H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLQYIAABSEIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346023
Record name 4-(4-Chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperazine-1-carbothioamide

CAS RN

701924-62-1
Record name 4-(4-Chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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